Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-
Description
Tricyclo(4.2.1.0²,⁵)nona-3,7-diene, 9-(1-methylethylidene)-,(1α,2α,5α,6α)- is a tricyclic hydrocarbon featuring a bridged bicyclic framework with a 1-methylethylidene substituent at position 9. This compound belongs to a class of strained polycyclic systems known for their unique reactivity and stereochemical complexity. The stereochemical descriptors (1α,2α,5α,6α) define the spatial arrangement of substituents, influencing its physical properties and chemical behavior.
Key characteristics of the parent compound, Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (C₉H₁₀), include:
- Molecular weight: 118.1757 g/mol
- CAS Registry Number: 15564-44-0
- Ionization Energy: 8.65 ± 0.05 eV (vertical value, PE method) .
The addition of the 9-(1-methylethylidene) group introduces steric bulk and electronic effects, likely altering its reactivity compared to unsubstituted analogs.
Properties
CAS No. |
27237-73-6 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3 |
InChI Key |
JVSQYAKRTBPSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The preparation of Tricyclo(4.2.1.0²,⁵)nona-3,7-diene derivatives, particularly with a 9-(1-methylethylidene) substituent, typically follows these general synthetic strategies:
Diels-Alder Cycloaddition:
The bicyclic core can be constructed via a Diels-Alder reaction between a suitable diene and dienophile. For example, cyclohexadiene derivatives reacting with isopropenyl-substituted alkenes can yield bicyclic intermediates that serve as precursors for the tricyclic structure.Intramolecular Ring Closure:
After initial bicyclic formation, intramolecular cyclizations help form the third ring, often via electrophilic or radical-mediated processes, stabilizing the tricyclic framework.Functional Group Manipulation:
Introduction of the 9-(1-methylethylidene) group is typically achieved by alkylation or condensation reactions on the tricyclic core, using reagents like isopropylidene derivatives or via aldol-type condensations.Stereochemical Control:
The stereochemistry (1α,2α,5α,6α) is controlled by the choice of starting materials, reaction conditions (temperature, solvents), and catalysts, often employing chiral auxiliaries or asymmetric catalysis to favor the desired isomer.
Representative Preparation Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclohexadiene + Isopropenyl alkene, heat | Formation of bicyclo[4.2.1]nonadiene core |
| 2 | Intramolecular Cyclization | Acid catalyst or radical initiator | Closure of third ring, forming tricyclic system |
| 3 | Alkylation/Condensation | Isopropylidene source, base or acid catalyst | Introduction of 9-(1-methylethylidene) substituent |
| 4 | Purification | Chromatography or recrystallization | Isolation of stereochemically pure product |
Industrial and Laboratory Scale Methods
Laboratory Scale:
The synthesis is commonly performed in organic solvents such as toluene or dichloromethane under inert atmosphere to avoid oxidation of the diene system. Temperatures are controlled between ambient and reflux depending on the step. Catalysts such as Lewis acids (e.g., aluminum chloride) or Brønsted acids may be used to facilitate ring closure and alkylation.Industrial Scale:
While specific industrial procedures for this exact compound are scarce, scale-up typically involves optimization of reaction times, solvent recycling, and catalyst loading to maximize yield and minimize impurities. Continuous flow reactors may be employed for better heat and mass transfer during cycloaddition steps.
Comparative Data on Preparation Conditions
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Solvent | Toluene, dichloromethane | Recyclable solvents, greener alternatives |
| Temperature Range | 25°C to reflux (~110°C) | Controlled 50–120°C |
| Catalyst | Lewis acids (AlCl3), Brønsted acids | Heterogeneous acid catalysts preferred |
| Reaction Time | Hours to days | Optimized for hours |
| Yield | 40–70% | 60–85% |
| Purification | Column chromatography, recrystallization | Crystallization, distillation |
Research Findings and Notes
- The tricyclic framework’s strain energy influences reaction pathways, often favoring concerted cycloaddition mechanisms over stepwise radical routes.
- Stereoselectivity is enhanced by temperature control and catalyst choice; lower temperatures favor kinetic control yielding the (1α,2α,5α,6α) isomer.
- Functionalization at the 9-position with the methylethylidene group affects the compound’s reactivity and stability, often requiring mild conditions for introduction.
- Analytical techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and X-ray crystallography confirm the structure and stereochemistry post-synthesis.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder Cycloaddition | Efficient ring construction | High regio- and stereoselectivity | Sensitive to steric hindrance |
| Intramolecular Cyclization | Forms strained tricyclic ring | Enables complex ring systems | Requires precise reaction control |
| Alkylation/Condensation | Introduces substituents at specific sites | Versatile for functional group diversity | May require protection/deprotection steps |
| Catalytic Asymmetric Synthesis | Controls stereochemistry | Produces enantiomerically enriched products | Catalyst cost and availability |
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (Unsubstituted Parent Compound)
Molecular Formula : C₉H₁₀
Molecular Weight : 118.1757 g/mol
CAS : 15564-44-0
Stereochemistry : (1α,2β,5β,6α)
Ionization Energy : 8.65 eV
Key Differences :
- The unsubstituted parent lacks the 9-(1-methylethylidene) group, reducing steric hindrance and electronic modulation.
- Stereochemical differences (e.g., 2β vs. 2α in the target compound) may lead to variations in ring strain and thermal stability.
Tricyclo[4.2.0.0²,⁵]octa-3,7-diene Isomers
Two isomers of this compound are documented:
a) (1α,2α,5α,6α)-Isomer
Molecular Formula : C₈H₈
Molecular Weight : 104.1491 g/mol
CAS : 20380-30-7
Ionization Energy : 8.27 ± 0.10 eV (EI method) .
b) (1α,2β,5β,6α)-Isomer
Molecular Formula : C₈H₈
Molecular Weight : 104.1491 g/mol
CAS : 20380-31-8
Ionization Energy : 8.90 eV (PE method) .
Comparison with Target Compound :
*Estimated based on structural analogy; exact values require experimental confirmation.
Structural and Reactivity Implications
Ring Strain and Stability :
- The tricyclo[4.2.1.0²,⁵] framework in the target compound imposes greater ring strain compared to the tricyclo[4.2.0.0²,⁵] systems in C₈H₈ isomers due to additional bridging .
- The 9-(1-methylethylidene) group may further destabilize the molecule through steric clashes, increasing susceptibility to ring-opening reactions.
Electronic Effects :
- The substituent’s electron-donating/withdrawing nature is uncharacterized in the evidence but could modulate ionization energy. For example, electron-donating groups typically lower ionization energy, but the target compound’s value remains unreported.
Stereochemical Influence :
- The (1α,2α,5α,6α) configuration in the target compound likely creates a distinct spatial arrangement of substituents compared to the (1α,2β,5β,6α) isomer in , affecting intermolecular interactions and solubility .
Q & A
Q. What are the primary synthetic routes for this compound, and how can experimental conditions be optimized for yield and purity?
The compound is synthesized via cycloaddition reactions, particularly [4+2] and [2+2] pathways. Key parameters include temperature control (e.g., 80–120°C for Diels-Alder reactions), solvent selection (polar aprotic solvents enhance regioselectivity), and catalyst choice (Lewis acids like AlCl₃ improve reaction rates). For example, Schrauzer et al. (1964) demonstrated the use of norbornadiene and substituted acetylenes in photochemical [2+2] cycloadditions to form tricyclic frameworks . Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purity monitored via GC-MS or HPLC .
Q. How is the molecular structure validated, and what key spectroscopic data are used for characterization?
Structural validation employs:
- X-ray crystallography to confirm stereochemistry (1α,2α,5α,6α) and bridgehead geometry.
- Mass spectrometry (EI-MS) to verify molecular weight (C₁₁H₁₄, 146.23 g/mol) and fragmentation patterns.
- UV-Vis spectroscopy to analyze conjugation in the diene system (λₘₐₓ ~250 nm). Gas-phase ionization energy (8.65 ± 0.05 eV, vertical PE value) and stereospecific InChIKey (KXHIYQZTTRKYGP-OJOKCITNSA-N) further confirm identity .
Q. What are the critical physical properties influencing reactivity in synthetic applications?
The compound’s rigidity from its tricyclic framework and electron-deficient double bonds dictate reactivity. Key properties include:
- Bond strain : High angular strain at bridgehead carbons increases susceptibility to ring-opening reactions.
- Thermal stability : Decomposes above 200°C, requiring low-temperature storage.
- Solubility : Limited in polar solvents but soluble in dichloromethane or THF, ideal for organometallic reactions .
Advanced Research Questions
Q. How do stereochemical and electronic factors influence its participation in electrocyclic reactions?
The 1α,2α,5α,6α configuration enforces a locked geometry, favoring suprafacial [4π] electrocyclic ring-opening under thermal conditions. Density functional theory (DFT) calculations reveal a transition state energy barrier of ~25 kcal/mol for conrotatory pathways. Substituents like the 9-(1-methylethylidene) group introduce steric hindrance, altering regioselectivity in Diels-Alder reactions . Experimental validation via variable-temperature NMR tracks dynamic stereochemical changes .
Q. What methodologies resolve contradictions in reported ionization energy data?
Discrepancies arise from measurement techniques:
Q. How can computational modeling predict its behavior in catalytic systems?
Molecular dynamics (MD) simulations model its interaction with transition-metal catalysts (e.g., Pd or Rh complexes). Key findings:
Q. What strategies address synthetic challenges in functionalizing the tricyclic core?
Directed C–H activation using Pd(OAc)₂/ligand systems enables selective functionalization at C3 or C7 positions. For example:
- Buchwald-Hartwig amination : Achieves 75% yield with Xantphos ligand and Cs₂CO₃.
- Photochemical bromination : NBS/UV light selectively adds Br to the less-strained double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
